molecular formula C9H7IO4 B1317021 3-Iodo-4-(methoxycarbonyl)benzoic acid CAS No. 299173-24-3

3-Iodo-4-(methoxycarbonyl)benzoic acid

Cat. No. B1317021
M. Wt: 306.05 g/mol
InChI Key: AGYGRJJIWDNTLI-UHFFFAOYSA-N
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Description

3-Iodo-4-(methoxycarbonyl)benzoic acid is a chemical compound with the molecular formula C9H7IO4 . It has a molecular weight of 305.05 g/mol . The IUPAC name for this compound is 3-iodo-4-methoxycarbonylbenzoate .


Molecular Structure Analysis

The molecular structure of 3-Iodo-4-(methoxycarbonyl)benzoic acid consists of a benzene ring substituted with an iodine atom and a methoxycarbonyl group . The exact mass and monoisotopic mass of the compound are 304.93108 g/mol .


Physical And Chemical Properties Analysis

3-Iodo-4-(methoxycarbonyl)benzoic acid has several computed properties. It has a hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 4 . The compound has a rotatable bond count of 2 and a complexity of 236 . The topological polar surface area is 66.4 Ų .

Scientific Research Applications

  • Crystallography

    • Application : The crystal structure of 4-(methoxycarbonyl)benzoic acid has been studied .
    • Method : The synthetic methods of the title compound is esterification of dicarboxylic acids . The commercially crude compound was recrystallized two times from MeOH/water (1:1) solution, and then colourless plate crystals were obtained by slow evaporation at room temperature within 3 days .
    • Results : The crystal structure was determined and the atomic coordinates and displacement parameters were reported .
  • Pharmaceutical Chemistry

    • Application : 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid is a key intermediate for the synthesis of a family of promising SGLT2 inhibitors currently in preclinical and phase I studies for diabetes therapy .
    • Method : Cheap, easily available dimethyl terephthalate was used as the raw starting material, and compound 1 was prepared effectively in six steps, including nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization .
    • Results : The preparation was run successfully on approximately 70 kg/batch with the total yield of 24% .
  • Organic Synthesis

    • Application : 4-Iodobenzoic acid was used in the synthesis of [hydroxy (4-carboxyphenyl)iodonium]ion in situ that helps in the cleavage of a variety of alkenes .
  • Pharmaceutical Chemistry

    • Application : 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid is a key intermediate for the synthesis of a family of promising SGLT2 inhibitors currently in preclinical and phase I studies for diabetes therapy .
    • Method : Cheap, easily available dimethyl terephthalate was used as the raw starting material, and compound 1 was prepared effectively in six steps, including nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization .
    • Results : The preparation was run successfully on approximately 70 kg/batch with the total yield of 24% .
  • Organic Synthesis

    • Application : 3-Iodo-4-methylbenzoic acid has been used in the preparation of unlabeled N-succinimidyl 4-guanidinomethyl-3-iodobenzoate (SGIMB) boc-protected derivative of SGIMB (Boc-SGMIB) .
  • Organic Synthesis

    • Application : 4-Iodobenzoic acid was used in the synthesis of [hydroxy (4-carboxyphenyl)iodonium]ion in situ that helps in the cleavage of a variety of alkenes .
  • Pharmaceutical Chemistry

    • Application : 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid is a key intermediate for the synthesis of a family of promising SGLT2 inhibitors currently in preclinical and phase I studies for diabetes therapy .
    • Method : Cheap, easily available dimethyl terephthalate was used as the raw starting material, and compound 1 was prepared effectively in six steps, including nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization .
    • Results : The preparation was run successfully on approximately 70 kg/batch with the total yield of 24% .
  • Crystallography

    • Application : The crystal structure of 4-(methoxycarbonyl)benzoic acid has been studied .
    • Method : The synthetic methods of the title compound is esterification of dicarboxylic acids . The commercially crude compound was recrystallized two times from MeOH/water (1:1) solution, and then colourless plate crystals were obtained by slow evaporation at room temperature within 3 days .
    • Results : The crystal structure was determined and the atomic coordinates and displacement parameters were reported .
  • Organic Synthesis

    • Application : 3-Iodo-4-methylbenzoic acid has been used in the preparation of unlabeled N-succinimidyl 4-guanidinomethyl-3-iodobenzoate (SGIMB) boc-protected derivative of SGIMB (Boc-SGMIB) .

properties

IUPAC Name

3-iodo-4-methoxycarbonylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7IO4/c1-14-9(13)6-3-2-5(8(11)12)4-7(6)10/h2-4H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGYGRJJIWDNTLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)C(=O)O)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7IO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90572988
Record name 3-Iodo-4-(methoxycarbonyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90572988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Iodo-4-(methoxycarbonyl)benzoic acid

CAS RN

299173-24-3
Record name 3-Iodo-4-(methoxycarbonyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90572988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 299173-24-3
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
10
Citations
D Killander, O Sterner - European Journal of Organic Chemistry, 2014 - Wiley Online Library
The parasites Leshmania mexicana and Trypanosoma cruzi cause serious health problems, and few efficient treatments are available. Recently, the two benzochromenes pulchrol (1) …
O Sallouh, R Weberskirch - Polymer, 2016 - Elsevier
Hydrogel formation based on chemoselective crosslinking methods has become an important topic in biomedicine. Although the Staudinger ligation has been utilized in protein …
Number of citations: 11 www.sciencedirect.com
BD McCarthy, T Liseev, MA Sortica… - Journal of the …, 2021 - ACS Publications
The growing field of MOF–catalyst composites often relies on postsynthetic modifications for the installation of active sites. In the resulting MOFs, the spatial distribution of the inserted …
Number of citations: 4 pubs.acs.org
P Terrazas, E Salamanca, M Dávila, S Manner… - Molecules, 2020 - mdpi.com
Pulchrol (1) is a natural benzochromene isolated from the roots of Bourreria pulchra, shown to possess potent antiparasitic activity towards both Leishmania and Trypanozoma species. …
Number of citations: 6 www.mdpi.com
T Yokoi, H Tanimoto, T Ueda, T Morimoto… - The Journal of …, 2018 - ACS Publications
This paper reports on the selective conversion of alkyl azido groups at the carbonyl α-position to diazo compounds. Through β-elimination of dinitrogen, followed by hydrazone formation…
Number of citations: 23 pubs.acs.org
CE Wagner, PW Jurutka, PA Marshall… - Current topics in …, 2017 - ingentaconnect.com
Since the isolation and identification of the retinoid X receptor (RXR) as a member of the nuclear receptor (NR) superfamily in 1990, its analysis has ushered in a new understanding of …
Number of citations: 30 www.ingentaconnect.com
P Terrazas, S Manner, O Sterner, M Dávila, A Giménez… - Molecules, 2020 - mdpi.com
Neglected tropical diseases affect most of the underprivileged populations in tropical countries. Among these are chagas and leishmaniasis, present mainly in South and Central …
Number of citations: 4 www.mdpi.com
P Terrazas Villarroel - 2021 - lucris.lub.lu.se
Pulchrol, a natural compound isolated from the roots of the vegetal specie Bourreria pulchra has been shown to possess potential antiparasitic activity toward Trypanosomatids, …
Number of citations: 4 lucris.lub.lu.se
FL Morel - 2016 - research-collection.ethz.ch
Metal-organic frameworks (MOFs) are porous and crystalline coordination polymers formed upon self-assembly of organic linkers and inorganic clusters. They are distinguished from …
Number of citations: 0 www.research-collection.ethz.ch
横井大貴 - (No Title), 2019 - naist.repo.nii.ac.jp
(論文内容の要旨) 導入容易なアジド基を複数有するマルチアジドが簡便に利用可能なプラットフォーム分子として注目されているが, アジド基が高い反応性を持つことから, 複数のアジド基を区別して…
Number of citations: 6 naist.repo.nii.ac.jp

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